molecular formula C7H15ClFNO B2756059 (4-Fluoro-3-methylpiperidin-4-yl)methanol;hydrochloride CAS No. 2408969-09-3

(4-Fluoro-3-methylpiperidin-4-yl)methanol;hydrochloride

Cat. No.: B2756059
CAS No.: 2408969-09-3
M. Wt: 183.65
InChI Key: JYUODHVAFMUXDF-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methylpiperidin-4-yl)methanol;hydrochloride is a chemical compound with the molecular formula C7H14FNO·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a fluorine atom at the fourth position and a methyl group at the third position of the piperidine ring, along with a methanol group attached to the fourth position. The hydrochloride salt form enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methylpiperidin-4-yl)methanol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-fluoropiperidine.

    Methylation: The 4-fluoropiperidine undergoes methylation at the third position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Hydroxylation: The resulting 4-fluoro-3-methylpiperidine is then subjected to hydroxylation at the fourth position. This can be achieved using reagents like sodium borohydride (NaBH4) in methanol.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methylpiperidin-4-yl)methanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 4-fluoro-3-methylpiperidin-4-one.

    Reduction: Formation of 4-fluoro-3-methylpiperidine.

    Substitution: Formation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

(4-Fluoro-3-methylpiperidin-4-yl)methanol;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methylpiperidin-4-yl)methanol;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoropiperidine: Lacks the methyl and hydroxyl groups, making it less versatile in chemical reactions.

    3-Methylpiperidine: Lacks the fluorine and hydroxyl groups, affecting its reactivity and binding properties.

    4-Hydroxypiperidine: Lacks the fluorine and methyl groups, altering its chemical behavior and applications.

Uniqueness

(4-Fluoro-3-methylpiperidin-4-yl)methanol;hydrochloride is unique due to the combination of fluorine, methyl, and hydroxyl groups on the piperidine ring. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(4-fluoro-3-methylpiperidin-4-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO.ClH/c1-6-4-9-3-2-7(6,8)5-10;/h6,9-10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUODHVAFMUXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1(CO)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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